molecular formula C18H21N5O3 B11238798 4-[(4-acetylpiperazino)carbonyl]-1-(1H-indazol-3-yl)-2-pyrrolidinone

4-[(4-acetylpiperazino)carbonyl]-1-(1H-indazol-3-yl)-2-pyrrolidinone

Cat. No.: B11238798
M. Wt: 355.4 g/mol
InChI Key: HCARBEKWFPADIN-UHFFFAOYSA-N
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Description

4-[(4-acetylpiperazino)carbonyl]-1-(1H-indazol-3-yl)-2-pyrrolidinone is a complex organic compound that features a combination of piperazine, indazole, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-acetylpiperazino)carbonyl]-1-(1H-indazol-3-yl)-2-pyrrolidinone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[(4-acetylpiperazino)carbonyl]-1-(1H-indazol-3-yl)-2-pyrrolidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-[(4-acetylpiperazino)carbonyl]-1-(1H-indazol-3-yl)-2-pyrrolidinone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-acetylpiperazino)carbonyl]-1-(1H-indazol-3-yl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-acetylpiperazino)carbonyl]-1-(1H-indazol-3-yl)-2-pyrrolidinone is unique due to its combination of three distinct moieties, which confer a unique set of chemical and biological properties.

Properties

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

4-(4-acetylpiperazine-1-carbonyl)-1-(1H-indazol-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C18H21N5O3/c1-12(24)21-6-8-22(9-7-21)18(26)13-10-16(25)23(11-13)17-14-4-2-3-5-15(14)19-20-17/h2-5,13H,6-11H2,1H3,(H,19,20)

InChI Key

HCARBEKWFPADIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43

Origin of Product

United States

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